molecular formula C19H20BrCl2N3OS B2854898 4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215542-08-7

4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No. B2854898
CAS RN: 1215542-08-7
M. Wt: 489.25
InChI Key: XLAIBLAZNZLRDY-UHFFFAOYSA-N
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Description

4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H20BrCl2N3OS and its molecular weight is 489.25. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. They demonstrate high inhibition efficiencies, suggesting their potential as corrosion inhibitors for carbon steel in harsh environments (Hu et al., 2016).

Anti-inflammatory Activities

Compounds derived from thiazole and thiazoline, including benzamide derivatives, have shown anti-inflammatory activity. This suggests potential applications in developing nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).

Antifungal Agents

The synthesis of thiazolyl benzamides and their alkoxy derivatives has been explored for antifungal applications. This indicates their utility in creating new treatments for fungal infections (Narayana et al., 2004).

CNS Depressants and Anticonvulsants

Benzothiazol-2-ylimino derivatives have been identified as CNS depressants, muscle relaxants, and anticonvulsants. This highlights their potential in developing therapeutics for neurological disorders (Shyam & Tiwari, 1977).

properties

IUPAC Name

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)10-3-11-24(18(25)13-4-6-14(20)7-5-13)19-22-16-9-8-15(21)12-17(16)26-19;/h4-9,12H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAIBLAZNZLRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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